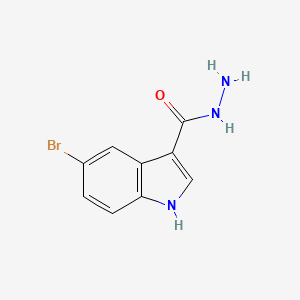

5-Bromoindole-3-carbohydrazide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8BrN3O |

|---|---|

Molecular Weight |

254.08 g/mol |

IUPAC Name |

5-bromo-1H-indole-3-carbohydrazide |

InChI |

InChI=1S/C9H8BrN3O/c10-5-1-2-8-6(3-5)7(4-12-8)9(14)13-11/h1-4,12H,11H2,(H,13,14) |

InChI Key |

NDOLJZRFWNONJQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2)C(=O)NN |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromoindole 3 Carbohydrazide

Primary Synthetic Routes and Reaction Optimizations

The most common and established methods for the synthesis of 5-bromoindole-3-carbohydrazide proceed through key intermediates such as 5-bromoindole-3-carboxylic acid or 5-bromoindole-3-carboxaldehyde (B1265535). These precursors provide a convergent point for the final condensation step to form the desired carbohydrazide (B1668358).

Synthesis via 5-Bromoindole-3-carboxylic Acid Precursors

A robust and widely employed strategy for the synthesis of this compound involves the initial preparation of 5-bromoindole-3-carboxylic acid. This intermediate is then typically converted to its corresponding ester, which subsequently undergoes hydrazinolysis.

The synthesis of the 5-bromoindole-3-carboxylic acid precursor can be achieved through several methods, often starting with the bromination of indole-3-carboxylic acid or a protected indole (B1671886) derivative. Direct bromination of indole can lead to a mixture of products; therefore, a common approach involves the protection of the indole nitrogen, followed by regioselective bromination at the C-5 position.

Once 5-bromoindole-3-carboxylic acid is obtained, it is typically esterified to enhance its reactivity towards hydrazine (B178648). A common method is the Fischer esterification, where the carboxylic acid is refluxed with an alcohol, such as ethanol (B145695), in the presence of a catalytic amount of a strong acid like sulfuric acid. This reaction produces the corresponding ethyl 5-bromoindole-3-carboxylate.

The final step is the hydrazinolysis of the ester. This is a nucleophilic acyl substitution reaction where the ester is treated with hydrazine hydrate (B1144303), usually in a protic solvent like ethanol. The reaction mixture is typically heated to reflux to drive the reaction to completion, yielding this compound.

Table 1: Representative Reaction Conditions for Synthesis via 5-Bromoindole-3-carboxylic Acid Precursors

| Step | Reactants | Reagents and Conditions | Product |

| Esterification | 5-Bromoindole-3-carboxylic acid, Ethanol | Concentrated H₂SO₄ (catalytic), Reflux | Ethyl 5-bromoindole-3-carboxylate |

| Hydrazinolysis | Ethyl 5-bromoindole-3-carboxylate, Hydrazine hydrate | Ethanol, Reflux | This compound |

Synthesis via 5-Bromoindole-3-carboxaldehyde Derivatives

An alternative pathway to this compound utilizes 5-bromoindole-3-carboxaldehyde as the key intermediate. This aldehyde can be synthesized through various formylation reactions of 5-bromoindole (B119039), such as the Vilsmeier-Haack reaction.

The conversion of the aldehyde to the carbohydrazide is a multi-step process. First, the aldehyde is oxidized to the corresponding carboxylic acid, 5-bromoindole-3-carboxylic acid. This oxidation can be carried out using a variety of oxidizing agents, such as potassium permanganate (B83412) in a suitable solvent. Following the formation of the carboxylic acid, the synthesis proceeds as described in section 2.1.1, via esterification and subsequent hydrazinolysis.

Condensation Reactions for Carbohydrazide Formation

The formation of the carbohydrazide moiety is a critical step in the synthesis of this compound. This is typically achieved through a condensation reaction between a carboxylic acid derivative and hydrazine.

The most common method is the reaction of an ester, such as ethyl 5-bromoindole-3-carboxylate, with hydrazine hydrate. nih.gov This reaction is generally carried out in an alcoholic solvent and often requires heating to proceed at a reasonable rate. The use of an excess of hydrazine hydrate can help to drive the equilibrium towards the product.

Alternatively, the carboxylic acid itself can be directly converted to the carbohydrazide. However, this requires the use of coupling agents to activate the carboxylic acid, such as dicyclohexylcarbodiimide (B1669883) (DCC) or other carbodiimides. These reagents facilitate the formation of an activated intermediate that readily reacts with hydrazine. While this method avoids the need for a separate esterification step, the coupling agents can be expensive and may introduce byproducts that require careful removal.

Alternative and Emerging Synthetic Strategies

In addition to the classical methods, research is ongoing to develop more efficient and environmentally friendly approaches for the synthesis of this compound and related compounds.

The use of microwave-assisted organic synthesis (MAOS) is another emerging strategy. nih.govmdpi.comsciforum.net Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating. The synthesis of indole derivatives and the formation of hydrazides are reactions that have been shown to benefit from microwave assistance.

Considerations for Reaction Yields and Purity Control in Laboratory Synthesis

Optimizing reaction yields and ensuring the purity of the final product are paramount in any synthetic procedure. For the synthesis of this compound, several factors need to be carefully controlled.

In the esterification step, the removal of water, a byproduct of the reaction, can drive the equilibrium towards the formation of the ester and improve the yield. This can be achieved by using a Dean-Stark apparatus or by using a large excess of the alcohol.

During hydrazinolysis, the reaction time and temperature are critical parameters. Insufficient reaction time may lead to incomplete conversion, while prolonged heating or excessively high temperatures could potentially lead to the degradation of the indole ring or the formation of side products. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) is essential to determine the optimal reaction time.

Purification of the final product, this compound, is typically achieved by recrystallization. nih.gov The choice of solvent for recrystallization is crucial for obtaining a high-purity product. A solvent system in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal. Common solvents for the recrystallization of indole derivatives include ethanol, methanol, and mixtures of solvents like ethanol-water. The purity of the final compound can be assessed by various analytical techniques, including melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC).

Exploration of Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. For the synthesis of this compound, several green chemistry approaches can be considered.

The use of greener solvents is a key aspect of sustainable synthesis. Replacing hazardous organic solvents with more environmentally benign alternatives, such as water, ethanol, or supercritical fluids, can significantly reduce the environmental footprint of the synthesis. tandfonline.com Microwave-assisted synthesis, as mentioned earlier, not only accelerates reactions but is also considered a green technique due to its energy efficiency. nih.govmdpi.comsciforum.net

Catalytic methods are also central to green chemistry. The use of catalysts, especially reusable heterogeneous catalysts, can reduce waste and improve atom economy. Research into catalytic methods for the direct conversion of carboxylic acids to carbohydrazides could provide a greener alternative to the use of stoichiometric coupling agents.

Advanced Chemical Derivatization and Functionalization of 5 Bromoindole 3 Carbohydrazide

Synthesis of Hydrazone Derivatives from the Carbohydrazide (B1668358) Moiety

The condensation of the terminal amino group of the hydrazide with carbonyl compounds is a fundamental and efficient method for generating hydrazone derivatives. This reaction provides a straightforward route to novel compounds with diverse structural features.

Reaction with Aromatic and Heteroaromatic Aldehydes and Ketones

5-Bromoindole-3-carbohydrazide readily undergoes condensation reactions with a variety of aromatic and heteroaromatic aldehydes and ketones to yield the corresponding N'-arylidene or N'-heteroarylidene-5-bromoindole-3-carbohydrazides, commonly known as hydrazones. d-nb.infonih.gov The reaction is typically carried out by refluxing the carbohydrazide with the respective carbonyl compound in a suitable solvent, such as ethanol (B145695) or methanol, often with a catalytic amount of a weak acid like glacial acetic acid to facilitate the dehydration step. researchgate.netmdpi.com

The general synthetic pathway involves the nucleophilic attack of the primary amine of the hydrazide on the electrophilic carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. This intermediate then undergoes dehydration to produce the stable hydrazone product, characterized by the azomethine (-N=CH-) or (-N=C<) functional group. nih.gov

A range of carbonyl compounds can be employed in this synthesis, leading to a library of derivatives. For instance, reactions with substituted benzaldehydes (e.g., 4-hydroxybenzaldehyde, 4-chlorobenzaldehyde, 4-(dimethylamino)benzaldehyde) and heterocyclic aldehydes (e.g., furan-2-carbaldehyde) have been reported for the analogous 5-bromoindole-2-carbohydrazide, yielding products in good to excellent yields (75-90%). researchgate.netresearchgate.net These reactions are broadly applicable to the 3-carbohydrazide isomer.

Influence of Substituent Effects on Derivatization Efficiency

The efficiency and rate of hydrazone formation are significantly influenced by the electronic nature of the substituents on the aromatic or heteroaromatic ring of the aldehyde or ketone. The reaction rate is dependent on the electrophilicity of the carbonyl carbon.

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO2), cyano (-CN), or halides (-Cl, -Br) on the aromatic ring of the aldehyde increase the electrophilicity of the carbonyl carbon. nih.gov This is due to their negative inductive (-I) and/or resonance (-M) effects, which pull electron density away from the reaction center. Consequently, the nucleophilic attack by the hydrazide is accelerated, often leading to higher reaction rates and improved yields. For example, the reactivity of nitrobenzaldehydes is significantly higher than that of benzaldehyde (B42025) itself. nih.gov

Electron-Donating Groups (EDGs): Conversely, electron-donating groups like hydroxyl (-OH), methoxy (B1213986) (-OCH3), or amino (-NH2) groups decrease the electrophilicity of the carbonyl carbon. nih.gov These groups donate electron density to the aromatic ring through their positive resonance (+M) effect, making the carbonyl carbon less susceptible to nucleophilic attack. This can result in slower reaction rates and may require longer reaction times or more stringent conditions to achieve high conversion. nih.gov

Formation of Fused Heterocyclic Systems

The carbohydrazide and its derived hydrazone or thiosemicarbazide (B42300) intermediates are pivotal in the synthesis of various fused five-membered heterocyclic rings, such as oxadiazoles, thiazoles, and triazoles. These cyclization reactions significantly expand the chemical diversity of compounds accessible from this compound.

Cyclization to Oxadiazole Analogues

This compound can be converted into 2,5-disubstituted 1,3,4-oxadiazole (B1194373) derivatives through several synthetic routes. A common method involves the reaction of the carbohydrazide with carbon disulfide in an alcoholic potassium hydroxide (B78521) solution. This reaction forms a dithiocarbazate salt intermediate, which, upon treatment with an oxidizing agent like iodine, undergoes intramolecular cyclization to yield the corresponding 5-(5-bromo-1H-indol-3-yl)-1,3,4-oxadiazole-2-thiol. ekb.eg

Alternatively, 1,3,4-oxadiazoles can be synthesized from the hydrazone derivatives described in section 3.1.1. Oxidative cyclization of N'-arylidene-carbohydrazides using reagents such as tert-butyl hypoiodite (B1233010) (t-BuOI) under neutral conditions can provide 2,5-disubstituted 1,3,4-oxadiazoles in high yields. researchgate.net Another established method is the reaction of the carbohydrazide with aromatic acids in the presence of a dehydrating agent like phosphorus oxychloride, which first forms a 1,2-diacylhydrazine intermediate that subsequently cyclizes. rsc.org

Preparation of Thiosemicarbazide and Thiazole (B1198619) Derivatives

The synthesis of thiazole derivatives from this compound is a multi-step process that begins with the formation of a thiosemicarbazide intermediate.

Thiosemicarbazide Synthesis: The carbohydrazide is converted into N-(5-bromo-1H-indole-3-carbonyl)hydrazine-1-carbothioamide (a thiosemicarbazide) by reacting it with an alkali metal thiocyanate (B1210189) (e.g., potassium thiocyanate) in the presence of an acid, or by reacting it with an appropriate isothiocyanate. nih.govgoogle.com

Thiazole Synthesis: The resulting thiosemicarbazide is a versatile building block for thiazole synthesis. dovepress.com The Hantzsch thiazole synthesis is a common method, involving the cyclocondensation of the thiosemicarbazide with an α-halocarbonyl compound, such as an α-haloketone (e.g., phenacyl bromide) or α-haloester (e.g., ethyl bromoacetate). ekb.egderpharmachemica.com The reaction proceeds via initial S-alkylation of the thiourea (B124793) moiety, followed by intramolecular cyclization and dehydration to form the thiazole ring. researchgate.net This approach leads to the formation of 2-hydrazinyl-thiazole derivatives linked to the 5-bromoindole (B119039) core.

Synthesis of Triazole-Based Scaffolds

The 1,2,4-triazole (B32235) ring system can also be constructed from this compound or its derivatives. mdpi.com One of the most common pathways involves the thiosemicarbazide intermediate prepared in section 3.2.2.

Base-mediated intramolecular cyclization of the thiosemicarbazide derivative results in the formation of a 5-(5-bromo-1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol. ekb.eg The reaction is typically performed by refluxing the thiosemicarbazide in an aqueous solution of a base like sodium hydroxide or potassium hydroxide. During this process, the molecule cyclizes with the elimination of a water molecule. nih.gov

Another approach involves reacting the carbohydrazide with carbon disulfide and potassium hydroxide to form a potassium dithiocarbazinate salt. Subsequent treatment of this salt with hydrazine (B178648) hydrate (B1144303) leads to the formation of a 4-amino-1,2,4-triazole-3-thione derivative. nih.gov These triazole-thiones are valuable intermediates themselves and can be further functionalized at the thiol or amino group to create more complex structures. researchgate.netisres.org

Modification and Substitution on the Indole (B1671886) Ring System

The C-Br bond at the 5-position of the indole ring is the primary site for derivatization. Palladium-catalyzed cross-coupling reactions are the most powerful and widely employed methods for this purpose. These reactions are generally compatible with the carbohydrazide functional group at the C3 position, although protection of the indole N-H and the hydrazide N-H protons may be necessary in some cases to prevent side reactions and catalyst deactivation.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction facilitates the formation of a carbon-carbon bond between the 5-position of the indole and a variety of aryl or vinyl groups. The reaction typically involves the coupling of this compound with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored to the specific substrates being used. Mild reaction conditions, including the use of aqueous media, have been developed for the Suzuki-Miyaura coupling of bromoindoles. researchgate.netresearchgate.net

Heck Reaction: The Heck reaction enables the formation of a carbon-carbon bond between the 5-position of the indole and an alkene. organic-chemistry.org This reaction is catalyzed by a palladium complex and requires a base. The Heck reaction is a valuable tool for introducing alkenyl substituents, which can be further modified. The reaction conditions can be optimized to control the stereoselectivity of the newly formed double bond. organic-chemistry.orglibretexts.orgfrontiersin.orgnih.gov

Buchwald-Hartwig Amination: This powerful method is used to form a carbon-nitrogen bond by coupling the this compound with a primary or secondary amine. wikipedia.orglibretexts.orgacsgcipr.org The reaction is catalyzed by a palladium complex with specialized phosphine (B1218219) ligands. This reaction allows for the introduction of a wide range of amino substituents, which is a common feature in many biologically active molecules. The development of various generations of catalyst systems has expanded the scope of this reaction to include a broad array of amines and aryl halides. wikipedia.org

Sonogashira Coupling: The Sonogashira reaction is a reliable method for forming a carbon-carbon triple bond by coupling the this compound with a terminal alkyne. organic-chemistry.orgresearchgate.netlibretexts.org This reaction is typically co-catalyzed by palladium and copper complexes and requires a base. The resulting alkynyl indoles are versatile intermediates that can undergo further transformations, such as click chemistry or reduction to the corresponding alkanes or alkenes.

The following table summarizes the key aspects of these palladium-catalyzed cross-coupling reactions for the modification of the this compound ring system.

| Reaction | Coupling Partner | Catalyst/Ligand System (Typical) | Base (Typical) | Bond Formed | Product Type |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Pd(OAc)₂, SPhos | K₂CO₃, K₃PO₄ | C-C | 5-Aryl/Vinyl-indole-3-carbohydrazide |

| Heck | Alkene | Pd(OAc)₂, PPh₃ | Et₃N, K₂CO₃ | C-C | 5-Alkenyl-indole-3-carbohydrazide |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃, BINAP/XPhos | NaOtBu, Cs₂CO₃ | C-N | 5-Amino-indole-3-carbohydrazide |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | C-C (triple) | 5-Alkynyl-indole-3-carbohydrazide |

This table presents typical reaction components. Specific conditions may vary depending on the substrates.

Strategies for Scaffold Diversification and Library Generation

The functionalization of the 5-position of the indole ring, as described above, is the first step in generating a diverse library of compounds based on the this compound scaffold. A comprehensive strategy for scaffold diversification involves a multi-pronged approach, combining modifications at the C5 position with subsequent reactions at the carbohydrazide moiety.

Combinatorial Approach:

A combinatorial chemistry approach can be employed to rapidly generate a large number of derivatives. youtube.com This involves a two-dimensional diversification strategy:

Diversification at C5: A series of diverse building blocks (boronic acids, alkenes, amines, alkynes) are introduced at the 5-position of the indole ring using the palladium-catalyzed cross-coupling reactions detailed in the previous section. This creates a set of core intermediates with varied substituents at the C5 position.

Diversification at the Carbohydrazide: The carbohydrazide functional group at the C3 position is a versatile handle for a range of subsequent reactions. Each of the C5-functionalized intermediates can be reacted with a library of aldehydes or ketones to form hydrazones. nih.gov Alternatively, the carbohydrazide can be acylated with a variety of carboxylic acids or their derivatives to form diacylhydrazines, or it can be used as a nucleophile in reactions with other electrophiles.

This two-dimensional approach allows for the exponential expansion of the chemical space around the this compound core. The following table illustrates a hypothetical library generation scheme.

| C5-Substituent (R) | Hydrazone Forming Reagent (R'CHO) | Resulting Scaffold |

| Phenyl | Benzaldehyde | 5-Phenyl-N'-(phenylmethylene)indole-3-carbohydrazide |

| 4-Pyridyl | 4-Pyridinecarboxaldehyde | 5-(Pyridin-4-yl)-N'-(pyridin-4-ylmethylene)indole-3-carbohydrazide |

| Styrenyl | Cinnamaldehyde | N'-((E)-3-phenylallylidene)-5-((E)-styryl)indole-3-carbohydrazide |

| Morpholino | Cyclohexanone | 5-Morpholino-N'-(cyclohexylidene)indole-3-carbohydrazide |

| Phenylethynyl | Acetophenone | N'-(1-phenylethylidene)-5-(phenylethynyl)indole-3-carbohydrazide |

By systematically combining a set of C5-modifications with a set of reactions at the carbohydrazide, a large and diverse library of novel compounds can be efficiently synthesized for biological screening. This strategy provides a powerful platform for the discovery of new chemical entities with potential therapeutic applications.

Structural Elucidation and Characterization Methodologies in Research on 5 Bromoindole 3 Carbohydrazide and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 5-Bromoindole-3-carbohydrazide and its derivatives, a combination of one-dimensional and two-dimensional NMR techniques is routinely employed.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is fundamental in identifying the number and types of hydrogen atoms in a molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, while the multiplicity (e.g., singlet, doublet, triplet) reveals the number of neighboring protons, and the coupling constant (J) provides information about the dihedral angle between adjacent protons.

In the case of this compound derivatives, the ¹H NMR spectrum typically reveals characteristic signals for the indole (B1671886) ring protons, the hydrazide protons, and any substituents. For instance, in a derivative like N'-(5-Bromo-2-oxoindolin-3-ylidene)-1H-indole-3-carbohydrazide, distinct signals for the aromatic protons on both the indole and isatin (B1672199) rings are observed. tandfonline.com The indole NH proton usually appears as a singlet at a downfield chemical shift, often above 11.0 ppm, due to its acidic nature and involvement in hydrogen bonding. tandfonline.com The protons of the carbohydrazide (B1668358) moiety (-CONHNH₂) also give rise to characteristic signals that can be confirmed by D₂O exchange, where the labile N-H protons are replaced by deuterium, causing their signals to disappear from the spectrum.

A representative derivative, 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide, showcases typical ¹H NMR signals. The proton of the HC=N group appears as a singlet around δ 8.18 ppm, while the N-NH proton resonates as a broad singlet near δ 9.13 ppm. csic.es The aromatic protons of the 5-bromoindole (B119039) ring exhibit characteristic splitting patterns and chemical shifts influenced by the bromine substituent. csic.es

Table 1: Illustrative ¹H NMR Data for a this compound Derivative csic.es

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Indole N-H | 10.75 | s |

| N-NH | 9.13 | br s |

| H-4 | 8.21 | d |

| CH=N | 8.18 | s |

| H-2 | 7.75 | d |

| H-7 | 7.48 | d |

| H-6 | 7.20 | dd |

| NH₂ | 6.01 | s |

Note: Data is for 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide in acetone-d₆. 's' denotes singlet, 'd' denotes doublet, 'dd' denotes doublet of doublets, and 'br s' denotes broad singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, with its chemical shift being indicative of its hybridization and electronic environment.

For this compound derivatives, the ¹³C NMR spectrum is crucial for confirming the presence of the indole core and the carbohydrazide functionality. The carbonyl carbon (C=O) of the hydrazide group typically resonates in the downfield region, often between 160 and 170 ppm. mdpi.com The carbons of the indole ring appear in the aromatic region of the spectrum, with the carbon atom bearing the bromine (C-5) showing a characteristic chemical shift. For instance, in N'-(5-Bromo-2-oxoindolin-3-ylidene)-1H-indole-3-carbohydrazide, the carbonyl carbon of the hydrazide appears at 162.99 ppm. tandfonline.com

In the derivative 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide, the C=N carbon of the hydrazone linkage is observed around 136.3-138.5 ppm, while the carbonyl carbon resonates at approximately 156.5-157.4 ppm. csic.es The carbon atoms of the indole ring can be assigned based on their chemical shifts and comparison with related structures. csic.es

Table 2: Illustrative ¹³C NMR Data for a this compound Derivative tandfonline.com

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (hydrazide) | 162.99 |

| Aromatic Carbons | 107.76 - 142.39 |

Note: Data is for N'-(5-Bromo-2-oxoindolin-3-ylidene)-1H-indole-3-carbohydrazide.

Two-Dimensional NMR Techniques for Connectivity Elucidation

While one-dimensional NMR spectra provide essential information, two-dimensional (2D) NMR techniques are indispensable for unambiguously establishing the complete molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. In the COSY spectrum of a this compound derivative, cross-peaks would be observed between the protons of the indole ring that are spin-spin coupled, allowing for the assignment of adjacent protons. For example, a cross-peak between H-6 and H-7 would confirm their connectivity. muni.cz

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These heteronuclear correlation experiments show correlations between protons and the carbon atoms to which they are directly attached. An HSQC spectrum is invaluable for assigning the carbon signals based on the previously assigned proton signals. Each cross-peak in the spectrum corresponds to a C-H bond. muni.cz

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of a molecule. For instance, in a 5-bromoindole derivative, HMBC correlations could be observed from the indole NH proton to C-2, C-3, and C-7a, and from the H-2 proton to C-3 and C-3a, thus confirming the indole ring structure. mdpi.com

Utilization of Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar, thermally labile, and high molecular weight compounds, including many indole derivatives. nih.gov In ESI-MS, the sample is introduced as a solution, and ions are generated by applying a high voltage to a capillary. This process typically results in the formation of protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, with minimal fragmentation.

For this compound and its derivatives, ESI-MS is routinely used to determine the molecular weight. The observation of the molecular ion peak (e.g., [M+H]⁺) at the expected m/z value provides strong evidence for the identity of the synthesized compound. csic.esnih.gov The presence of bromine is often indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two m/z units (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

Table 3: ESI-MS Data for a this compound Derivative csic.es

| Compound | Molecular Formula | Calculated m/z | Found m/z ([M-H]⁻) |

| 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | C₁₀H₉BrN₄O | 280.99/282.99 | 279.98/281.99 |

Note: The two m/z values reflect the isotopic distribution of bromine.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb radiation at characteristic frequencies, providing a unique "fingerprint" of the molecule.

In the analysis of this compound and its derivatives, IR spectroscopy is instrumental in confirming the presence of key functional groups. The spectra of these compounds typically exhibit characteristic absorption bands that correspond to the vibrations of the N-H, C=O, and C-Br bonds, as well as the aromatic C-H and C=C bonds of the indole ring.

For instance, in a series of synthesized 5-bromoindole-2-carboxylic acid oxadiazole derivatives, which share the bromoindole core, characteristic IR peaks were observed. chemicalbook.com A peak around 3205.69 cm⁻¹ is attributed to the N-H stretching vibration of the indole ring. chemicalbook.com The strong absorption band observed around 1680 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the hydrazide or a related amide group. Furthermore, the presence of the bromine atom on the indole ring is confirmed by a C-Br stretching vibration, which typically appears in the lower frequency region of the spectrum, around 721.38 cm⁻¹. chemicalbook.com The aromatic nature of the indole ring is evidenced by C=C stretching vibrations within the 1620-1589 cm⁻¹ range and aromatic C-H stretching and bending vibrations. chemicalbook.com

The following table summarizes typical IR absorption frequencies for key functional groups in 5-bromoindole derivatives.

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Source(s) |

| N-H (Indole) | Stretching | ~3206 | chemicalbook.com |

| N-H (Amide/Hydrazide) | Stretching | ~3325-3471 | mdpi.com |

| C=O (Carbonyl) | Stretching | ~1680-1700 | |

| C=C (Aromatic) | Stretching | ~1589-1620 | chemicalbook.com |

| C-Br | Stretching | ~721 | chemicalbook.com |

| C-H (Aromatic) | Bending | ~806 | chemicalbook.com |

This interactive table allows for sorting and filtering of the data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelengths at which these absorptions occur are characteristic of the chromophores present in the molecule.

The indole ring system in this compound and its derivatives constitutes a major chromophore. The electronic transitions within this aromatic system typically give rise to strong absorption bands in the UV region. The position and intensity of these bands can be influenced by the nature and position of substituents on the indole ring.

In a study on 5-bromoindole-2-carboxylic acid hydrazone derivatives, the absorption wavelengths were measured and compared with theoretical predictions, highlighting the importance of this technique in understanding the electronic structure. eurjchem.com

The following table provides an example of UV-Vis absorption data for a related indole derivative.

| Compound | Solvent | λmax (nm) | Source(s) |

| 5-Bromoindole-3-carbaldehyde | Not Specified | Data available but specific values not extracted | nih.govspectrabase.com |

| 1H-1,2,3-triazole (for comparison of heterocyclic systems) | Gas Phase | 206 | researchgate.net |

This interactive table allows for sorting and filtering of the data.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed map of electron density can be constructed, from which the positions of individual atoms, bond lengths, and bond angles can be determined with high accuracy.

While a crystal structure for this compound itself is not reported in the searched literature, the crystal structures of several of its derivatives have been determined, providing valuable insights into the molecular geometry and intermolecular interactions of this class of compounds.

For example, the crystal structure of N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide has been resolved. This study revealed important structural parameters such as a C=N imine bond length of approximately 1.28 Å and specific dihedral angles between the aromatic systems. In another instance, crystallographic studies of a 3-carbohydrazide derivative showed a dihedral angle of 76.9° between the indole and a connected benzene (B151609) ring, which influences the packing efficiency and hydrogen-bonding interactions within the crystal lattice.

The analysis of a 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione derivative provided detailed crystallographic data, including the crystal system, space group, and unit cell dimensions. eurjchem.comresearchgate.net Such studies are crucial for understanding the supramolecular chemistry, including hydrogen bonding and π-π stacking interactions, which can influence the physical properties and biological activity of the compounds.

The following table presents example crystallographic data for a derivative of 5-bromoindole.

| Compound | Crystal System | Space Group | Key Parameters | Source(s) |

| 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione | Triclinic | P-1 | a = 11.8333(6) Å, b = 12.8151(6) Å, c = 17.1798(8) Å | eurjchem.comresearchgate.net |

This interactive table allows for sorting and filtering of the data.

Investigation of Chemical Reactivity and Reaction Mechanisms of 5 Bromoindole 3 Carbohydrazide

Reactivity of the Hydrazide Functional Group

The hydrazide moiety (-CONHNH₂) at the C-3 position is a key center of reactivity in 5-Bromoindole-3-carbohydrazide. It contains two nucleophilic nitrogen atoms, enabling it to participate in a variety of condensation and cyclization reactions to form important heterocyclic structures. Its reactivity is foundational for the synthesis of derivatives such as pyrazoles and 1,3,4-oxadiazoles.

The terminal amino group of the hydrazide can readily react with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. These hydrazone intermediates are often not isolated but are crucial for subsequent cyclization steps. For instance, the reaction with 1,3-dicarbonyl compounds or their equivalents is a classic route to substituted pyrazoles. organic-chemistry.orgijtsrd.comnih.govchim.itderpharmachemica.com Similarly, reaction with various one-carbon electrophiles can lead to the formation of five-membered heterocycles like 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. nih.govnih.govnih.gov

Common transformations of the hydrazide group include:

Formation of Hydrazones: Condensation with aldehydes and ketones.

Synthesis of Pyrazoles: Reaction with β-diketones or α,β-unsaturated carbonyl compounds. nih.gov

Synthesis of 1,3,4-Oxadiazoles: Cyclization reactions, often initiated by reaction with carboxylic acids, acid chlorides, or orthoesters, followed by dehydration. nih.govrsc.orgutar.edu.my

Synthesis of 1,3,4-Thiadiazoles: Reaction with carbon disulfide or thiosemicarbazide (B42300) followed by cyclization. nih.govmdpi.com

These reactions highlight the hydrazide group's role as a versatile building block for constructing more complex molecular architectures tethered to the 5-bromoindole (B119039) core.

Electrophilic Substitution Reactions on the Bromoindole Moiety

The indole (B1671886) ring is an electron-rich aromatic system prone to electrophilic aromatic substitution. The most nucleophilic position is C-3. nih.govthieme-connect.com Since this position is already substituted in this compound, electrophilic attack is directed to other positions on the ring. The next most reactive position is generally C-2, followed by positions on the benzene (B151609) ring (C-4, C-6, and C-7). The presence of the bromine atom at C-5 (an ortho-, para-directing deactivator) and the carbohydrazide (B1668358) group at C-3 will influence the regioselectivity of further substitutions.

While the C-3 position is blocked, electrophilic substitution can still occur under certain conditions at other sites:

Substitution at C-2: Reactions such as the Vilsmeier-Haack reaction (formylation) or Mannich reaction (aminomethylation) can potentially occur at the C-2 position, although this is less favorable than at C-3 in an unsubstituted indole.

Substitution on the Benzene Ring: The bromine atom at C-5 deactivates the benzene portion of the indole ring towards electrophilic attack. However, reactions can still be forced at the C-4 or C-6 positions. The directing effects of the existing substituents (bromo, and the pyrrole (B145914) ring itself) determine the outcome. For instance, further bromination of 5-bromoindole derivatives can lead to di- or tri-brominated products. researchgate.net

Studies on related indole systems show that electrophilic substitution with ketones, facilitated by catalysts like montmorillonite (B579905) clay, can lead to the formation of diindolyl methanes. niscpr.res.in While the C-3 position is the typical site of reaction, this illustrates the general susceptibility of the indole core to electrophilic attack. uni-muenchen.de

Mechanistic Studies of Cyclization and Condensation Reactions

The synthesis of heterocyclic compounds from the hydrazide moiety of this compound proceeds through well-established mechanistic pathways involving condensation followed by intramolecular cyclization.

1,3,4-Oxadiazole (B1194373) Formation: A common route to 2,5-disubstituted 1,3,4-oxadiazoles involves the reaction of the carbohydrazide with a carboxylic acid or its derivative. utar.edu.my The mechanism typically proceeds as follows:

N-Acylation: The terminal nitrogen of the hydrazide acts as a nucleophile, attacking the carbonyl carbon of a second carboxylic acid equivalent (e.g., an acid chloride or ester) to form a 1,2-diacylhydrazine intermediate.

Cyclodehydration: This intermediate then undergoes acid-catalyzed cyclization. Protonation of one of the carbonyl oxygens is followed by nucleophilic attack from the other carbonyl oxygen, forming a five-membered ring intermediate.

Dehydration: Elimination of a water molecule from this intermediate leads to the formation of the stable, aromatic 1,3,4-oxadiazole ring. nih.gov Various dehydrating agents like POCl₃, P₂O₅, or SOCl₂ are commonly employed to facilitate this final step. nih.govutar.edu.my

Pyrazole (B372694) Formation: The Knorr pyrazole synthesis and related methods can be applied using this compound. The reaction with a 1,3-dicarbonyl compound involves these steps:

Hydrazone Formation: The initial step is the condensation of the terminal -NH₂ group of the hydrazide with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.

Intramolecular Cyclization: The second nitrogen atom of the hydrazide then acts as a nucleophile, attacking the remaining carbonyl group in an intramolecular fashion.

Dehydration: The resulting cyclic hemiaminal intermediate readily loses a molecule of water to yield the aromatic pyrazole ring. The regioselectivity of the final product depends on which carbonyl group undergoes the initial condensation. organic-chemistry.orgchim.it

Transition Metal-Catalyzed Transformations Involving the Bromine Atom

The bromine atom at the C-5 position of the indole ring is a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds through transition metal-catalyzed cross-coupling reactions. researchgate.netresearchgate.netrsc.orgmdpi.com This allows for extensive diversification of the this compound scaffold.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form C-C bonds by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester). wikipedia.org Studies on 5-bromoindole demonstrate its feasibility as a substrate for Suzuki coupling with various (hetero)aryl boronic acids. researchgate.netnih.govrsc.org The reaction typically requires a palladium catalyst (e.g., Pd(dppf)Cl₂), a base (e.g., K₂CO₃), and a suitable solvent system. nih.govresearchgate.net Mild, aqueous conditions have also been developed, which are beneficial for functionalized substrates. rsc.org

Heck Coupling: The Heck reaction couples the aryl bromide with an alkene to form a new C-C bond, resulting in a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction has been successfully applied to 5-bromoindole, allowing for its alkenylation. nih.gov The conditions usually involve a palladium catalyst (e.g., Na₂PdCl₄), sometimes with a phosphine (B1218219) ligand, a base, and an aqueous-organic solvent mixture. nih.gov Oxidative Heck reactions on the indole core itself can also occur, but the C-Br bond provides a more predictable site for coupling. rsc.orgrsc.orgnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between the aryl bromide and an amine. wikipedia.orglibretexts.org It is a powerful method for synthesizing N-arylated compounds. The reaction has been successfully applied to 5-bromoindole, coupling it with various amines, including anilines. rsc.org The catalytic system typically consists of a palladium precatalyst and a specialized phosphine ligand (e.g., tBu-XPhos), along with a base. rsc.orgchemrxiv.org

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd-nanoparticles | - | - | Good | researchgate.net |

| Suzuki-Miyaura | Aryl boronic acids | Pd/SPhos | K₂CO₃ | Water/Acetonitrile | High | rsc.org |

| Heck | Ethyl acrylate | Na₂PdCl₄ / sSPhos | Na₂CO₃ | Acetonitrile/Water | 95% | nih.gov |

| Buchwald-Hartwig | Aniline | L-Pd-G₁ / tBu-XPhos | - | Aqueous | 85% | rsc.org |

Influence of Reaction Conditions on Product Regioselectivity and Stereoselectivity

Reaction conditions play a critical role in directing the outcome of reactions involving this compound, influencing both which site on the molecule reacts (regioselectivity) and the spatial orientation of the resulting product (stereoselectivity).

Regioselectivity:

Indole Alkylation: In the alkylation of the indole nucleus, regioselectivity between the N-1 and C-3 positions is a classic challenge. nih.gov While the C-3 position is blocked in the title compound, N-alkylation can compete with reactions at other sites. The choice of catalyst and ligand can be pivotal. For example, in copper-hydride catalyzed alkylations of N-(acyloxy)indoles, the ligand (e.g., DTBM-SEGPHOS vs. Ph-BPE) can completely switch the selectivity between N- and C-3 alkylation. nih.gov Similarly, zinc-catalyzed N-alkylation of 5-bromoindole has been shown to be temperature-dependent, with lower temperatures favoring higher enantioselectivity. nih.gov

Electrophilic Substitution: The regioselectivity of electrophilic attack on the bromoindole ring is governed by the electronic properties of the existing substituents and the reaction conditions. The use of different catalysts (e.g., Rh₂(OAc)₄ vs. Pd(OAc)₂) can switch the regioselectivity of intramolecular C-H insertion reactions between the C-5 and C-3 positions in 4-substituted indoles. nih.gov Protecting the indole nitrogen with an electron-withdrawing group can decrease the nucleophilicity of the C-3 position, potentially favoring attack at other sites. nih.gov

Heck Reaction: In oxidative Heck reactions of N-H indoles, controlling C-2 versus C-3 functionalization is a significant challenge. The development of specific sulfoxide-2-hydroxypyridine (SOHP) ligands has been shown to enable a switch in the regioselectivity-determining step, allowing for controlled C-2 or C-3 alkenylation. rsc.orgrsc.org

Stereoselectivity:

Asymmetric Catalysis: In reactions that create a new chiral center, the use of chiral catalysts or ligands is essential for achieving stereoselectivity. For instance, the enantioselective N-alkylation of 5-bromoindole with aldimines can be achieved with high enantiomeric ratios using a dinuclear zinc-ProPhenol complex. nih.gov Similarly, asymmetric Friedel-Crafts alkylations of indoles rely on chiral phosphoric acid catalysts to control the stereochemical outcome. thieme-connect.com

Substituent Effects: The steric and electronic properties of substituents on the indole ring can significantly impact the stereoselectivity of a reaction. In the synthesis of spiroindolines, electron-withdrawing or halogen substituents on the oxindole (B195798) precursor often lead to excellent enantioselectivities. rsc.org The steric hindrance of a substituent on the indole nitrogen can also influence the enantioselectivity of the product. rsc.org

The careful selection of catalysts, ligands, solvents, temperature, and protecting groups is therefore crucial for controlling the reactivity of this compound and achieving the desired product with high selectivity. mdpi.com

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic properties of a molecule's electron distribution. researchgate.net Such analyses are fundamental to understanding its stability, reactivity, and spectroscopic characteristics. While specific DFT studies focused solely on 5-Bromoindole-3-carbohydrazide are not extensively detailed in available literature, the principles are well-established through research on analogous indole (B1671886) derivatives. nih.gov

The electronic structure of a molecule is described by its molecular orbitals. Among the most important are the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comyoutube.com

HOMO (Highest Occupied Molecular Orbital): This orbital represents the highest energy level occupied by electrons. Its energy is related to the molecule's ability to donate electrons, making it the primary site for electrophilic attack. ossila.comlibretexts.org

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that is unoccupied. Its energy level indicates the molecule's ability to accept electrons, making it the site for nucleophilic attack. ossila.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. It provides information about the molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. nih.gov A smaller gap generally implies higher reactivity. DFT calculations can precisely map the electron density and spatial distribution of these orbitals across the this compound structure, identifying which atoms contribute most significantly to its electron-donating and accepting capabilities. sapub.org

From the energies of the frontier orbitals, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. These descriptors help predict its reactivity and interaction potential.

| Reactivity Descriptor | Description | Significance |

| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule. Approximated as I ≈ -EHOMO. | Indicates the molecule's tendency to be oxidized. |

| Electron Affinity (A) | The energy released when an electron is added to the molecule. Approximated as A ≈ -ELUMO. | Indicates the molecule's tendency to be reduced. |

| Electronegativity (χ) | The power of an atom or molecule to attract electrons. Calculated as χ = (I + A) / 2. | Measures the overall electron-attracting ability. |

| Chemical Hardness (η) | A measure of the molecule's resistance to change in its electron distribution. Calculated as η = (I - A) / 2. | "Hard" molecules have a large HOMO-LUMO gap, while "soft" molecules have a small gap. |

| Global Electrophilicity Index (ω) | Measures the stabilization in energy when the system acquires an additional electronic charge. Calculated as ω = χ² / (2η). | Quantifies the molecule's electrophilic nature. |

This table outlines theoretical reactivity descriptors derivable from DFT calculations.

These parameters are crucial for understanding the potential interactions of this compound in a biological or chemical system. researchgate.net

This compound possesses rotatable bonds, particularly around the carbohydrazide (B1668358) side chain, allowing it to adopt various three-dimensional shapes or conformations. Conformational analysis via quantum chemical calculations determines the relative energies of these different conformers. By identifying the lowest energy (most stable) conformation, researchers can predict the molecule's preferred shape. This information is vital for molecular docking studies, as the biological activity of a ligand is often dependent on its ability to adopt a specific conformation that fits into the binding site of a protein target. researchgate.net

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. smolecule.com This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action.

While docking studies specifically for this compound are not prominently available, research on the closely related isomer, 5-bromo-1H-indole-2-carbohydrazide , and its derivatives provides significant insight into how this chemical scaffold can interact with biological targets such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase, a key protein in cancer-related angiogenesis. researchgate.netvulcanchem.com

Binding affinity, often expressed as a binding energy (in kcal/mol), quantifies the strength of the interaction between a ligand and its target. A more negative value typically indicates a stronger and more stable interaction. In a study involving hydrazone derivatives of 5-bromo-1H-indole-2-carbohydrazide, docking simulations were used to predict their binding affinity to the VEGFR-2 tyrosine kinase domain. researchgate.net

| Compound | Description | Binding Energy (kcal/mol) |

| Sorafenib | Standard VEGFR-2 inhibitor (crystal ligand) | -8.50 |

| Compound 3a | 4-hydroxybenzylidene derivative | -8.76 |

| Compound 3d | 4-chlorobenzylidene derivative | -7.33 |

Data from a molecular docking study of 5-bromo-1H-indole-2-carbohydrazide derivatives with the VEGFR-2 tyrosine kinase domain. researchgate.net

The results showed that certain derivatives, such as Compound 3a, which contains the 5-bromo-1H-indole-2-carbohydrazide moiety, exhibited a predicted binding energy comparable to or even more favorable than the standard inhibitor, sorafenib. researchgate.net This suggests a strong potential for this class of compounds to act as effective inhibitors of the target protein.

Beyond predicting binding strength, molecular docking identifies the specific amino acid residues within the target's active site that interact with the ligand. These interactions, which include hydrogen bonds, hydrophobic interactions, and pi-stacking, are crucial for stabilizing the ligand-protein complex.

For derivatives of 5-bromo-1H-indole-2-carbohydrazide docked into the VEGFR-2 active site, several key interactions were identified. researchgate.net

| Compound Moiety | Interacting Residue | Type of Interaction |

| 5-bromo-1H-indole-2-carbohydrazide | Asp1046 | Hydrogen Bond |

| Leu889 | Pi-Alkyl | |

| Ile888 | Pi-Alkyl | |

| Leu1019 | Pi-Alkyl | |

| 4-hydroxybenzylidene | Val848 | Pi-Alkyl |

| Leu1035 | Pi-Alkyl | |

| Ala866 | Pi-Alkyl |

Key interactions identified for Compound 3a (a derivative of 5-bromo-1H-indole-2-carbohydrazide) within the VEGFR-2 active site. researchgate.net

The 5-bromo-1H-indole-2-carbohydrazide portion of the molecule was predicted to form a critical hydrogen bond with the side chain of Aspartic acid 1046 and multiple pi-alkyl hydrophobic interactions. researchgate.net These specific interactions anchor the molecule within the binding pocket, validating its potential as an inhibitor. Such detailed analysis is essential for the rational design of more potent and selective inhibitors. mdpi.com

Molecular Dynamics Simulations for Conformational Dynamics and Interaction Stability

Molecular dynamics (MD) simulations provide valuable insights into the conformational dynamics and stability of this compound and its derivatives when interacting with biological targets. These simulations model the movement of atoms and molecules over time, offering a dynamic perspective that complements static molecular docking studies.

For instance, MD simulations have been employed to study the stability of 5-bromoindole (B119039) derivatives complexed with the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. researchgate.net These studies have revealed that certain derivatives, such as compound 4a (a 1,3,4-oxadiazole (B1194373) derivative of 5-bromoindole-2-carboxylic acid), exhibit high stability in their interactions with the EGFR tyrosine kinase domain. researchgate.net The simulations provide information on the dynamic structural changes that occur upon ligand binding, helping to understand the key interactions that contribute to the stability of the complex. researchgate.net

In a study of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives, MD simulations were used to explore the binding mode of a particularly active compound within the active site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), another important cancer target. mdpi.com Such simulations are crucial for assessing the conformational stability of the ligand within the binding pocket and for identifying key interactions that can be optimized to improve binding affinity and efficacy.

The use of force fields like CHARMM36 in explicit solvent models allows for a realistic representation of the physiological environment, enhancing the accuracy of the simulations. By running simulations for extended periods, typically on the nanosecond scale, researchers can observe the conformational landscape of the molecule and its interactions, providing a more complete picture of its dynamic behavior.

In Silico Structure-Activity Relationship (SAR) Modeling

In silico Structure-Activity Relationship (SAR) modeling is a computational approach used to correlate the chemical structure of a compound with its biological activity. winona.eduwinona.edu This method is instrumental in identifying the key structural features responsible for a compound's therapeutic effects and in guiding the design of more potent and selective analogs. winona.eduwinona.edu

For this compound derivatives, SAR studies have been crucial in elucidating the role of different substituents and functional groups in their anticancer activity. For example, studies on 5-bromoindole-2-carboxylic acid hydrazone derivatives have shown that the nature of the substituent on the benzylidene ring significantly influences their cytotoxic potency. researchgate.net Electron-withdrawing groups on this ring have been found to enhance anticancer activity.

Molecular docking, a key component of in silico SAR, is used to predict the binding orientation and affinity of a ligand to a target protein. researchgate.net By comparing the docking scores and binding modes of a series of analogs, researchers can build a SAR model that explains the observed differences in activity. For example, docking studies of 5-bromoindole derivatives against EGFR have shown that compounds with the best binding energies also tend to have the highest anticancer activity. researchgate.netnih.gov

The following table summarizes the key structural features and their impact on the activity of 5-bromoindole derivatives, as revealed by SAR studies:

| Structural Feature | Impact on Activity | Reference |

| 5-Bromo Substituent | Enhances electronic stabilization and binding affinity to kinases like VEGFR-2. | |

| Hydrazone Linker | Provides a point for derivatization and can form key hydrogen bonds with target proteins. | mdpi.com |

| Substituents on Benzylidene Ring | Electron-withdrawing groups can enhance cytotoxic potency. | |

| N-Alkylation of Indole | Can influence pharmacokinetic properties and target interactions. |

Theoretical Elucidation of Reaction Pathways and Energy Landscapes

Computational chemistry offers powerful tools for elucidating the mechanisms of chemical reactions, including the synthesis of this compound and its derivatives. rsc.org By modeling the reaction pathways and calculating the associated energy landscapes, researchers can gain a deeper understanding of the reaction kinetics and thermodynamics, which is essential for optimizing reaction conditions and improving yields. cerfacs.frchemrxiv.org

The synthesis of this compound typically involves the reaction of 5-bromoindole-3-carbaldehyde with hydrazine (B178648) hydrate (B1144303). nih.govnih.govthermofisher.com Theoretical calculations can be used to model the transition states and intermediates of this reaction, providing insights into the reaction mechanism. For example, Density Functional Theory (DFT) calculations can be used to determine the activation energies and reaction energies for different proposed pathways, helping to identify the most likely mechanism. researchgate.net

Furthermore, computational methods can be used to study the reactivity of this compound in subsequent derivatization reactions. For example, the condensation of the carbohydrazide with various aldehydes or ketones to form hydrazones is a common strategy for creating libraries of bioactive compounds. encyclopedia.pubmdpi.com Theoretical calculations can help to predict the reactivity of different aldehydes and ketones, as well as the stereochemistry of the resulting hydrazones.

The following table lists some of the key reactions involving this compound and its precursors, along with the computational methods that can be used to study their mechanisms:

| Reaction | Computational Method | Insights Gained | Reference |

| Synthesis of 5-Bromoindole-3-carbaldehyde | DFT, Ab initio methods | Reaction mechanism, transition state geometries, activation energies | nih.gov |

| Formation of this compound | DFT, MD simulations | Reaction pathway, solvent effects, conformational analysis of the product | nih.gov |

| Hydrazone Formation | DFT, Semi-empirical methods | Reactivity of aldehydes/ketones, stereoselectivity, electronic properties of products | encyclopedia.pubmdpi.com |

Exploration of Biological Activities: in Vitro, Ex Vivo, and in Silico Perspectives

Antiproliferative and Anticancer Mechanisms (In Vitro and In Silico)

Derivatives of 5-bromoindole (B119039) have demonstrated notable potential in oncology research, primarily through their ability to hinder cancer cell growth and induce cell death. These effects are often attributed to their interaction with key cellular pathways that regulate proliferation and survival.

In Vitro Cell Line Proliferation Assays (e.g., MTT Assay)

The cytotoxic and antiproliferative effects of various 5-bromoindole carbohydrazide (B1668358) derivatives have been extensively evaluated against a panel of human cancer cell lines using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. These studies reveal that the chemical structure of the derivative significantly influences its potency and selectivity.

Several studies have highlighted the efficacy of these compounds. For instance, a series of N'-(2-oxoindolin-3-ylidene)-1H-indole-3-carbohydrazide derivatives, which include a 5-bromo substituted variant, showed potent inhibition of colorectal cancer cell lines HT-29 and SW-620, with IC₅₀ values in the nanomolar range. nih.gov Similarly, 5-bromo indole-aryl keto hydrazide-hydrazone analogues have exhibited strong cytotoxic effects against various cancer cell lines, including lung (A549) and leukemia (HL-60), with IC₅₀ values in the low micromolar range. researchgate.net

Another derivative, 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide, was found to inhibit the proliferation of A549 lung cancer cells and human umbilical vein endothelial cells (HUVECs). nih.govresearchgate.net Furthermore, N-benzyl-5-bromoindolin-2-one derivatives have been reported to be particularly active against breast cancer (MCF-7) cells. mdpi.com The substitution on the indole (B1671886) ring is crucial; for example, replacing a rigid carbazole (B46965) core with a 5-bromoindole resulted in a loss of cytotoxic activity in some cases, though moderate effects were still observed in MCF-7 cells for specific derivatives. nih.gov

Table 1: In Vitro Antiproliferative Activity of 5-Bromoindole Derivatives

| Compound/Derivative | Cell Line(s) | Assay | Key Findings (IC₅₀/GI₅₀) | Reference(s) |

| N'-(5-Bromo-2-oxoindolin-3-ylidene)-1H-indole-3-carbohydrazide derivatives | HT-29, SW-620 (Colorectal) | MTT | IC₅₀: 132–611 nM (HT-29), 37–468 nM (SW-620) | nih.gov |

| 5-bromo-N′-(4-(dimethyl amino) benzylidene)-1H-indole-2-carbohydrazide (5BDBIC) | Hep G2 (Hepatocellular Carcinoma) | MTT | IC₅₀: 14.3 μM | researchgate.net |

| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | A549 (Lung), HUVEC | MTT | IC₅₀: 45.5 µg/mL (A549), 76.3 µg/mL (HUVEC) | nih.govresearchgate.net |

| 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivative (7d) | MCF-7 (Breast) | MTT | IC₅₀: 2.93 ± 0.47 µM | mdpi.com |

| 5-Bromo indole-aryl keto hydrazide-hydrazone analogues (6a, 6h) | HL-60 (Leukemia), A549 (Lung) | MTT | IC₅₀: 3.913 μM (HL-60), 4.838 μM (A549) | researchgate.net |

| 5-bromoindole derivative (34) | MCF-7 (Breast) | SRB | GI₅₀: 18.4 µM | nih.gov |

| Indole-2-carbohydrazide derivative (24f) | HCT116, SW480 (Colorectal) | Not Specified | GI₅₀: 8.1 μM (HCT116), 7.9 μM (SW480) | researchgate.net |

Inhibition of Specific Kinase Targets (e.g., EGFR, VEGFR-2 Tyrosine Kinases)

A primary mechanism underlying the anticancer activity of 5-bromoindole derivatives is the inhibition of receptor tyrosine kinases (RTKs), which are crucial for cell signaling pathways that control growth, proliferation, and angiogenesis. nih.gov Two of the most studied targets are the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and the Epidermal Growth Factor Receptor (EGFR).

Research indicates that the bromine atom at the 5-position of the indole ring can enhance the binding affinity of these compounds to the ATP-binding site of tyrosine kinases like VEGFR-2. This inhibition blocks the downstream signaling cascade, ultimately hindering cancer progression. For instance, the derivative 5‐bromo‐N′‐(4‐(dimethyl amino) benzylidene)‐1H‐indole‐2‐carbohydrazide (5BDBIC) was shown to inhibit VEGFR-2 tyrosine kinase activity. researchgate.net

Similarly, other 5-bromo-indole-2-carboxylic acid derivatives have been specifically designed and synthesized to function as EGFR tyrosine kinase inhibitors. nih.govresearchgate.net Molecular docking studies have confirmed that these molecules can fit effectively within the active site of the EGFR kinase domain. nih.govresearchgate.net The inhibition of both EGFR and VEGFR-2 by different indole derivatives has been reported, highlighting the potential for these compounds to act as dual inhibitors. nih.govpensoft.net

Induction of Programmed Cell Death (Apoptosis) Pathways (In Vitro)

A hallmark of effective anticancer agents is their ability to induce apoptosis, or programmed cell death, in malignant cells. Several 5-bromoindole derivatives have demonstrated this capability. The inhibition of critical survival pathways, such as those mediated by VEGFR-2 and EGFR, directly contributes to the initiation of apoptosis. nih.govresearchgate.net

Studies have shown that treatment with these compounds leads to the activation of the intrinsic apoptotic pathway. researchgate.net For example, specific N-benzyl-5-bromoindolin-2-one and isatin (B1672199)–indole conjugates have been shown to trigger apoptosis in breast and colorectal cancer cells, respectively. nih.govmdpi.com This is further supported by the observation that these compounds can downregulate the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, which are often overexpressed in tumors and contribute to drug resistance. nih.gov Some derivatives have also been shown to induce the extrinsic apoptosis pathway. nih.gov

Cell Cycle Progression Modulation Studies (In Vitro)

Cancer is characterized by uncontrolled cell division, which is a result of a dysregulated cell cycle. Many 5-bromoindole derivatives exert their antiproliferative effects by interfering with cell cycle progression, causing cells to arrest at specific checkpoints.

A common finding is the arrest of cancer cells in the G2/M phase of the cell cycle. mdpi.comresearchgate.netnih.govmdpi.com This arrest prevents the cells from entering mitosis and dividing. The inhibition of VEGFR-2 and EGFR is a key trigger for this effect. researchgate.netnih.gov For example, treatment of Hep G2 and MCF-7 cancer cells with specific 5-bromoindole derivatives led to a significant accumulation of cells in the G2/M phase. mdpi.comresearchgate.net In addition to G2/M arrest, some indole derivatives have been found to induce cell cycle arrest at the G0/G1 checkpoint. mdpi.com

Antiangiogenic Investigations (Ex Vivo and In Vivo Models, e.g., Rat Aorta Ring, CAM Assay)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. The inhibition of angiogenesis is therefore a key strategy in cancer therapy. Derivatives of 5-bromoindole have shown significant antiangiogenic properties in various experimental models.

The ex vivo rat aortic ring (RAR) assay and the in vivo chick chorioallantoic membrane (CAM) assay are standard methods used to assess antiangiogenic potential. In these assays, several 5-bromoindole carbohydrazide derivatives have demonstrated a potent, dose-dependent inhibition of new blood vessel formation. pensoft.netdeepdyve.comresearchgate.net For example, N'-(1-Benzyl-2-oxoindolin-3-ylidene)-5-bromo-1H-indole-2-carbohydrazide (N-5-BIC) and 2-(5-bromo-1H-indole-2-carbonyl)-N-phenyl hydrazine-1-carbothioamide (2-NPHC) both showed significant antiangiogenic effects in RAR and CAM models. pensoft.netdeepdyve.comresearchgate.net

Inhibition of Microvessel Sprouting

A direct measure of antiangiogenic activity is the inhibition of microvessel sprouting from existing blood vessels. In the rat aorta ring assay, 5-bromoindole derivatives have been shown to dramatically reduce the outgrowth of these new vessels.

Treatment with N-5-BIC at a concentration of 100 µg/ml resulted in an 87.37% reduction in blood vessel growth compared to the control. deepdyve.comresearchgate.net Similarly, another derivative, 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide, inhibited blood vessel growth by 93% at a concentration of 100 µg/mL, with a calculated IC₅₀ of 56.9 µg/mL. nih.gov These findings underscore the potent ability of these compounds to disrupt the formation of new microvessels, a key step in angiogenesis.

Table 2: Ex Vivo Antiangiogenic Activity of 5-Bromoindole Derivatives

| Compound/Derivative | Assay | Key Findings | Reference(s) |

| N'-(1-Benzyl-2-oxoindolin-3-ylidene)-5-bromo-1H-indole-2-carbohydrazide (N-5-BIC) | Rat Aorta Ring | 87.37% inhibition of blood vessel growth at 100 µg/ml | deepdyve.comresearchgate.net |

| 2-(5-bromo-1H-indole-2-carbonyl)-N-phenyl hydrazine-1-carbothioamide (2-NPHC) | Rat Aorta Ring | Significant, dose-dependent inhibition; maximum inhibition at 100 μg/ml | pensoft.net |

| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | Rat Aorta Ring | 93% inhibition of blood vessel growth at 100 µg/mL; IC₅₀ = 56.9 µg/mL | nih.gov |

Gene Expression Analysis Related to Angiogenesis (e.g., VEGF)

Vascular Endothelial Growth Factor (VEGF) is a pivotal regulator of angiogenesis, the formation of new blood vessels. Dysregulation of this process is a hallmark of cancer. Consequently, inhibiting VEGF signaling is a key therapeutic strategy.

Studies on derivatives of 5-bromoindole have shown a significant impact on VEGF gene expression. For instance, a study on the carbohydrazide indole derivative, N'-(1-Benzyl-2-oxoindolin-3-ylidene)-5-bromo-1H-indole-2-carbohydrazide (N-5-BIC), revealed a notable reduction in VEGF gene expression in the HCT116 colon cancer cell line. researchgate.netnih.govdeepdyve.com This effect was observed at concentrations of 200 and 400 µg/ml. researchgate.netnih.govdeepdyve.com Similarly, another 5-bromoindole carbothioamide derivative, 2-NPHC, also demonstrated a decrease in VEGF gene expression in HCT116 cells when treated with concentrations of 100 µg/ml and 400 µg/ml. pensoft.net These findings suggest that the anti-angiogenic properties of these compounds may be mediated, at least in part, through the downregulation of VEGF. researchgate.netnih.govdeepdyve.compensoft.net

The reduction in VEGF gene expression by these indole derivatives could be linked to their antioxidant properties or their ability to inhibit cell proliferation. pensoft.net Some derivatives have also been suggested to act as EGFR inhibitors, which can indirectly affect VEGF expression. pensoft.net

Antimicrobial Activity Studies (In Vitro)

The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents. Indole derivatives, including those based on the 5-bromoindole scaffold, have been investigated for their potential in this area. researchgate.netnih.govscielo.br

Antibacterial Activity Against Specific Bacterial Strains

Derivatives of 5-bromoindole-3-carbohydrazide have shown promising antibacterial activity against a variety of bacterial strains. In one study, a series of 5-bromoindole-3-aldehyde hydrazones were evaluated against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov These compounds displayed a broad spectrum of activity. researchgate.netnih.gov

Another study focused on ten newly synthesized 5-bromoindole-2-carboxamides, which were tested against pathogenic Gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae. Several of these compounds exhibited potent antibacterial effects. For example, compounds 7a, 7b, and 7c showed higher activity against E. coli and Pseudomonas aeruginosa than the standard antibiotics gentamicin (B1671437) and ciprofloxacin. d-nb.info

The following table summarizes the antibacterial activity of selected 5-bromoindole derivatives:

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 7a | E. coli | 0.35 | d-nb.info |

| P. aeruginosa | 0.35 | d-nb.info | |

| 7b | E. coli | 0.45 | d-nb.info |

| P. aeruginosa | 0.45 | d-nb.info | |

| 7c | E. coli | 0.55 | d-nb.info |

| P. aeruginosa | 0.55 | d-nb.info | |

| 7g | K. pneumoniae | 1.25 | d-nb.info |

| 7h | S. Typhi | 0.95 | d-nb.info |

Antifungal Activity Against Specific Fungal Strains

In addition to antibacterial properties, 5-bromoindole derivatives have also been assessed for their antifungal activity. A series of indole-3-aldehyde and 5-bromoindole-3-aldehyde hydrazide and hydrazones were tested against Candida albicans. researchgate.netnih.gov The results indicated that these compounds possess antifungal potential. researchgate.netnih.gov

Furthermore, some indole isoxazole (B147169) derivatives have demonstrated activity against S. aureus and P. aeruginosa. znaturforsch.com While many indole compounds have shown a broad antifungal spectrum, the hydrazone derivatives, in some cases, did not exhibit significant antifungal activity. znaturforsch.com However, certain indole[1,2-c]-1,2,4-benzotriazine derivatives, synthesized from 5-bromoindole, displayed promising antifungal effects against several phytopathogenic fungi. lookchem.com

Determination of Minimum Inhibitory Concentrations (MIC)

The minimum inhibitory concentration (MIC) is a key measure of the potency of an antimicrobial agent. For a series of indole-3-aldehyde and 5-bromoindole-3-aldehyde hydrazides and hydrazones, MIC values were determined against various microorganisms, including Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Escherichia coli, Bacillus subtilis, and Candida albicans. researchgate.netnih.gov These compounds exhibited a broad spectrum of activity with MIC values ranging from 6.25 to 100 µg/ml. researchgate.netnih.gov

In a separate study, ten 5-bromoindole-2-carboxamides showed high antibacterial activity with MICs ranging from 0.35 to 1.25 µg/mL against pathogenic Gram-negative bacteria. d-nb.info For instance, a derivative of N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide was effective against E. coli and S. aureus with MIC values of 32 µg/mL.

The following table presents MIC values for selected 5-bromoindole derivatives against various microbial strains.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Indole-3-aldehyde/5-bromoindole-3-aldehyde hydrazides/hydrazones | S. aureus, MRSA, E. coli, B. subtilis, C. albicans | 6.25 - 100 | researchgate.netnih.gov |

| 5-bromoindole-2-carboxamides (7a-c, 7g, 7h) | K. pneumoniae, E. coli, P. aeruginosa, S. Typhi | 0.35 - 1.25 | d-nb.info |

| N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide derivative | E. coli, S. aureus | 32 |

Antioxidant Activity Assessment (In Vitro)

Oxidative stress is implicated in the pathogenesis of various diseases. Antioxidants can mitigate this damage by neutralizing free radicals. The antioxidant potential of 5-bromoindole derivatives has been explored through various in vitro assays.

Radical Scavenging Assays (e.g., DPPH, FRAP, ORAC)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method for evaluating antioxidant activity. Several studies have demonstrated the ability of 5-bromoindole derivatives to scavenge DPPH free radicals in a concentration-dependent manner. pensoft.net

For example, the carbohydrazide indole derivative N'-(1-Benzyl-2-oxoindolin-3-ylidene)-5-bromo-1H-indole-2-carbohydrazide (N-5-BIC) exhibited a significant decrease in DPPH free radicals, with an IC50 value of 129.6 µg/ml. researchgate.netnih.govdeepdyve.com Another 5-bromoindole carbothioamide derivative, 2-NPHC, also showed concentration-dependent DPPH radical scavenging activity. pensoft.net

The Oxygen Radical Absorbance Capacity (ORAC) assay is another method used to assess antioxidant activity. A study on bromoindole derivatives from marine sponges found that 5,6-dibromo-l-hypaphorine exhibited significant antioxidant activity with an ORAC value of 0.22. nih.gov

The antioxidant activity of these compounds may contribute to their other observed biological effects, such as their anti-angiogenic properties. pensoft.net

Mechanistic Investigations of Antioxidant Action

The antioxidant potential of indole derivatives, including compounds related to this compound, has been a subject of scientific inquiry. The mechanism by which these molecules exert their antioxidant effects is believed to involve the donation of a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). This activity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. amegroups.cnnih.govmdpi.comscielo.br

The core indole structure is thought to play a crucial role in this antioxidant capacity. The nitrogen atom within the indole ring can act as an active center for redox reactions. The general proposed mechanisms for the antioxidant action of indole-containing compounds are: